

# TL-895 in Myelofibrosis: A Comparative Analysis of Emerging Experimental Therapies

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## Compound of Interest

Compound Name: TL-895

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Myelofibrosis (MF), a chronic and progressive myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors have been the cornerstone of therapy, a significant proportion of patients experience suboptimal response or lose response over time, creating a critical unmet need for novel therapeutic strategies. This guide provides a comparative analysis of **TL-895**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, against other key experimental treatments for myelofibrosis, supported by available preclinical and clinical data.

## Executive Summary

**TL-895** is an orally available, irreversible BTK inhibitor currently in Phase 2 clinical development for patients with myelofibrosis, particularly those who are relapsed, refractory, or ineligible for JAK inhibitor therapy.[1] Preclinical data suggest that **TL-895** may impact myelofibrosis pathophysiology by inhibiting BTK-mediated cell adhesion, migration, and pro-inflammatory signaling.[2][3] Preliminary clinical data in patients with severe thrombocytopenia has shown potential for symptom improvement and increased platelet counts.[4] This guide compares **TL-895** with other promising experimental agents targeting different signaling pathways implicated in myelofibrosis, including BET inhibitors (pelabresib), BCL-2/BCL-xL inhibitors (navitoclax), and next-generation JAK inhibitors (fedratinib, momelotinib, pacritinib).

## Quantitative Data Comparison

The following tables summarize key efficacy endpoints from clinical trials of various experimental treatments for myelofibrosis. It is important to note that the data for **TL-895** is from a small, early-phase study in a specific patient population and is not directly comparable to the large, randomized Phase 3 trials of other agents.

Table 1: Spleen Volume and Symptom Score Reduction

Treatment	Clinical Trial	Patient Population	Spleen Volume Reduction (SVR35) at 24 Weeks	Total Symptom Score Reduction (TSS50) at 24 Weeks
TL-895	Phase 2 (NCT04640532) - Cohort 3	JAKi-ineligible MF with severe thrombocytopenia	Data not yet available	Clinically meaningful improvements reported[4]
Pelabresib + Ruxolitinib	MANIFEST-2 (Phase 3)	JAKi-naïve	65.9%	52.3%
Navitoclax + Ruxolitinib	TRANSFORM-1 (Phase 3)	JAKi-naïve	63.2%	Not statistically significant vs. placebo + ruxolitinib
Fedratinib	JAKARTA-2 (Phase 2)	Previously treated with ruxolitinib	31% (at end of cycle 6)	27% (at end of cycle 6)
Momelotinib	MOMENTUM (Phase 3)	Symptomatic and anemic, previously treated with a JAKi	Not the primary endpoint; focused on symptom and anemia response	Statistically significant improvement vs. danazol
Pacritinib	PERSIST-2 (Phase 3)	Thrombocytopenia (platelet count $\leq 100 \times 10^9/L$ )	22% (twice daily dose)	32% (twice daily dose)

Table 2: Hematologic and Bone Marrow Responses

Treatment	Clinical Trial	Anemia Response	Bone Marrow Fibrosis Improvement ( $\geq 1$ grade)
TL-895	Phase 2 (NCT04640532) - Cohort 3	Platelet count improvement observed[4]	Data not yet available
Pelabresib + Ruxolitinib	MANIFEST-2 (Phase 3)	Trend towards improvement	38.5%
Navitoclax + Ruxolitinib	REFINE (Phase 2)	23%	39%
Momelotinib	MOMENTUM (Phase 3)	Statistically significant improvement in transfusion independence vs. danazol	Data not reported as a primary outcome
Pacritinib	PERSIST-2 (Phase 3)	Clinical improvement in hemoglobin observed	Data not reported as a primary outcome

## Experimental Protocols

### TL-895 (NCT04655118)

- Study Design: A Phase 2, multicenter, open-label study evaluating the safety and efficacy of **TL-895** in patients with relapsed/refractory myelofibrosis, JAK inhibitor intolerant myelofibrosis, JAK inhibitor treatment ineligible myelofibrosis, or indolent systemic mastocytosis.[1]
- Patient Population: Adults with a confirmed diagnosis of myelofibrosis who meet the criteria for being relapsed/refractory, intolerant, or ineligible for JAK inhibitor treatment.[1]

- Intervention: **TL-895** administered orally. The study is designed to determine the recommended Phase 2 dose and schedule.<sup>[1]</sup>
- Primary Outcome Measures: To determine the recommended Phase 2 dose and schedule of **TL-895** in each cohort.<sup>[1]</sup>
- Secondary Outcome Measures: Include overall response rate, duration of response, and patient-reported outcomes.

## **Pelabresib (MANIFEST-2 - NCT04603495)**

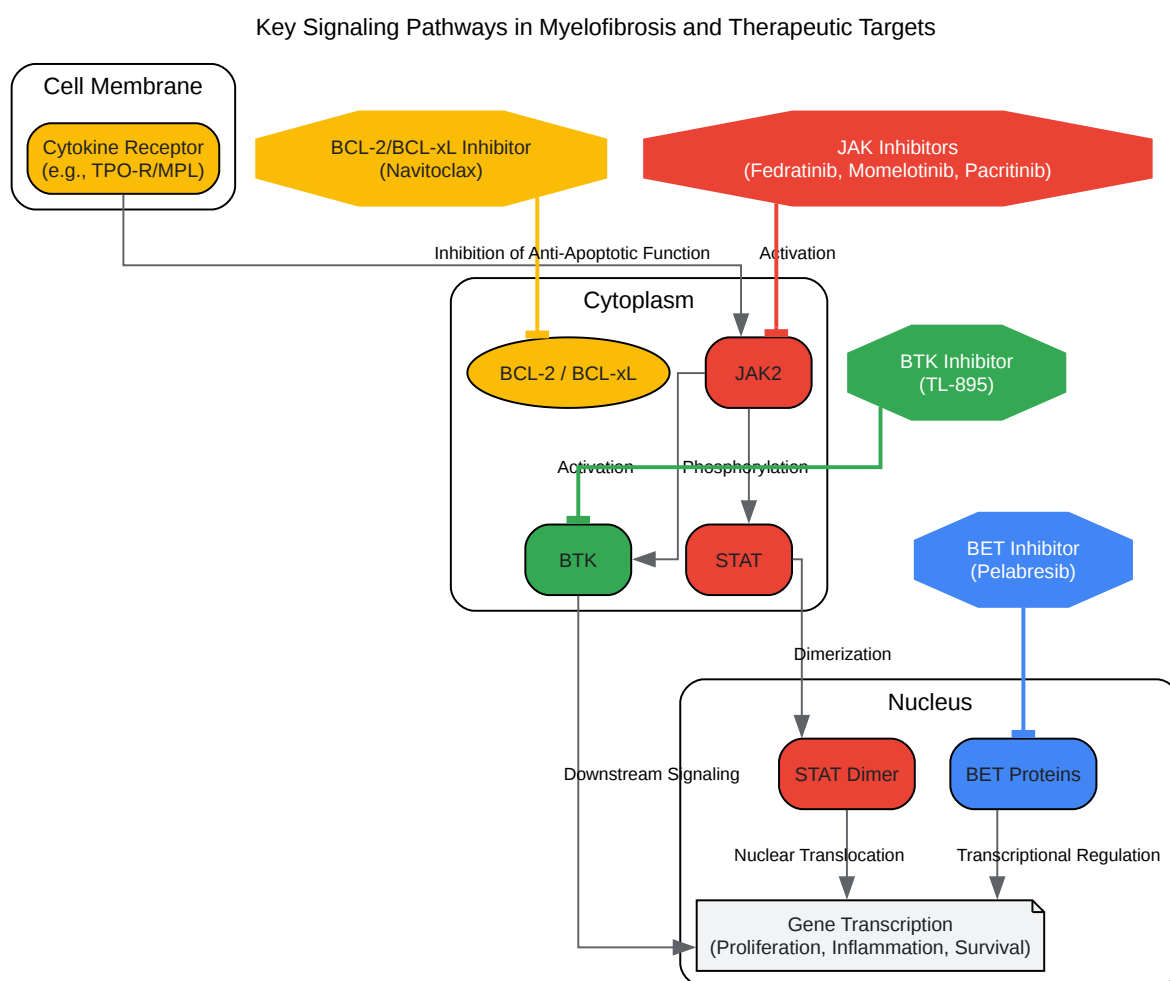
- Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.
- Patient Population: JAK inhibitor treatment-naïve patients with myelofibrosis.
- Intervention: Pelabresib in combination with ruxolitinib versus placebo plus ruxolitinib.
- Primary Outcome Measure: Proportion of patients achieving at least a 35% reduction in spleen volume from baseline at week 24.
- Secondary Outcome Measures: Include the proportion of patients with a 50% or greater improvement in Total Symptom Score.

## **Navitoclax (TRANSFORM-1 - NCT04472598)**

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 study.
- Patient Population: Adult patients with myelofibrosis who have not previously been treated with a JAK inhibitor.
- Intervention: Navitoclax in combination with ruxolitinib versus placebo in combination with ruxolitinib.
- Primary Outcome Measure: Spleen volume reduction of 35% or greater from baseline at Week 24.
- Secondary Outcome Measures: Change from baseline in Total Symptom Score at Week 24.

## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in myelofibrosis and the mechanisms of action of the discussed experimental treatments.



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Caption: Overview of key signaling pathways in myelofibrosis and the targets of experimental therapies.

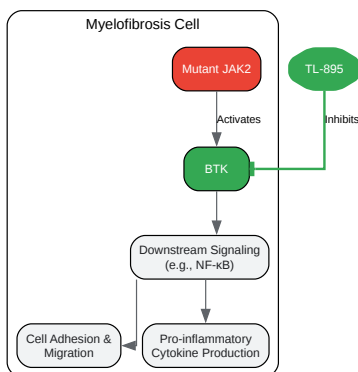
## JAK-STAT Pathway

Constitutive activation of the JAK-STAT pathway is a central pathogenic driver in myelofibrosis, leading to uncontrolled cell proliferation and excessive cytokine production.[5][6][7] Fedratinib, momelotinib, and pacritinib are all JAK inhibitors that aim to normalize this dysregulated signaling.

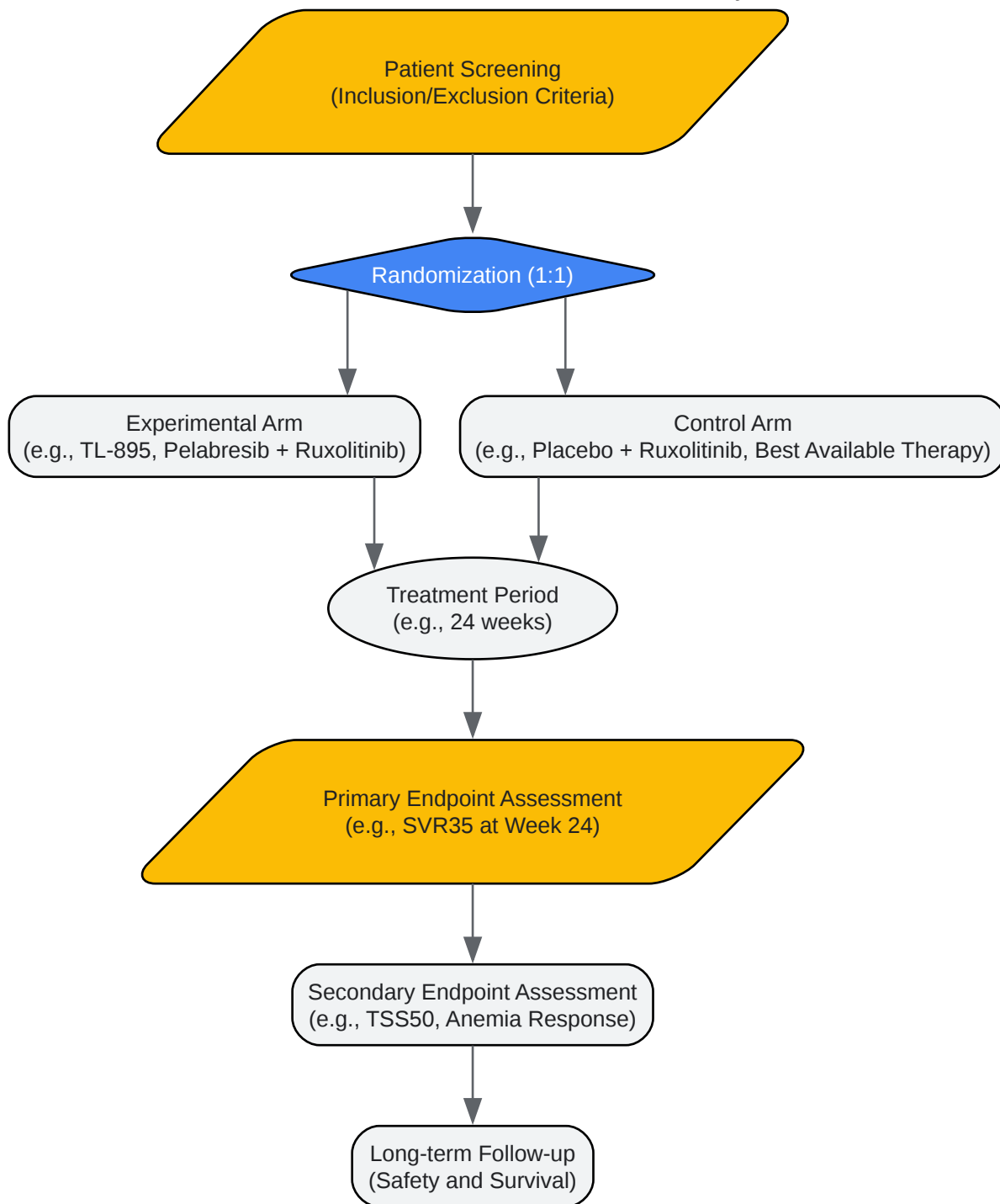
## Bruton's Tyrosine Kinase (BTK) Pathway

BTK is a key component of B-cell receptor signaling and is also implicated in myeloid cell function. In myelofibrosis, BTK signaling may contribute to the inflammatory microenvironment and abnormal cell trafficking.[2] **TL-895**, as a BTK inhibitor, is hypothesized to disrupt these processes.[3] Preclinical studies have shown that **TL-895** can inhibit BTK activation in JAK2V617F-mutant cells, leading to reduced cell adhesion and migration.[2][3]

TL-895 inhibits BTK, which is activated by mutant JAK2, thereby reducing downstream signaling that promotes cell adhesion, migration, and the production of pro-inflammatory cytokines.



## Generalized Phase 3 Clinical Trial Workflow for Myelofibrosis

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